1-(Cyclohexylmethyl)piperidin-3-amine;dihydrochloride
CAS No.: 2470439-29-1
Cat. No.: VC6554211
Molecular Formula: C12H26Cl2N2
Molecular Weight: 269.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2470439-29-1 |
|---|---|
| Molecular Formula | C12H26Cl2N2 |
| Molecular Weight | 269.25 |
| IUPAC Name | 1-(cyclohexylmethyl)piperidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C12H24N2.2ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;;/h11-12H,1-10,13H2;2*1H |
| Standard InChI Key | JTCLNRWBLZAHPS-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)CN2CCCC(C2)N.Cl.Cl |
Introduction
Key Findings
1-(Cyclohexylmethyl)piperidin-3-amine dihydrochloride (CAS 2470439-29-1) is a piperidine-derived organic compound with a molecular formula of and a molecular weight of 269.25 g/mol . This secondary amine features a cyclohexylmethyl substituent at the piperidine ring’s nitrogen atom and an amine group at the 3-position, stabilized as a dihydrochloride salt. While direct applications remain understudied, structural analogs such as 3-aminopiperidine dihydrochloride are recognized intermediates in synthesizing Dipeptidyl Peptidase IV (DPP-IV) inhibitors . Industrial availability is limited, with one supplier discontinuing production .
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s structure combines a piperidine ring with a cyclohexylmethyl group and a protonated amine, stabilized by two hydrochloric acid equivalents. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 269.25 g/mol | |
| Exact Mass | 268.1473 g/mol | |
| Synonyms | 1-(Cyclohexylmethyl)-3-piperidinamine dihydrochloride; MFCD17014359 |
The cyclohexylmethyl group enhances lipophilicity, potentially influencing bioavailability in pharmaceutical contexts . The dihydrochloride salt improves solubility in polar solvents, a critical factor in synthetic applications .
Stereochemical Considerations
While stereochemical data for this specific compound are unavailable, patents highlight the importance of enantiopurity in related piperidine derivatives. For example, (R)-3-aminopiperidine dihydrochloride is synthesized with >98% enantiomeric excess (e.e.) for use in chiral pharmaceuticals . This suggests that the stereochemistry of 1-(cyclohexylmethyl)piperidin-3-amine dihydrochloride could similarly impact its biological activity, necessitating chiral resolution techniques in synthesis .
Synthesis and Manufacturing
Synthetic Pathways
No direct synthesis protocols for this compound are published, but analogous methods for 3-aminopiperidine dihydrochloride provide insights:
Reductive Amination
A common route involves reducing imine intermediates. For example, 3-aminopiperidine derivatives are synthesized via hydrogenation of aminopyridines using rhodium catalysts, followed by resolution with chiral acids like dibenzoyl tartaric acid . Adapting this method, 1-(cyclohexylmethyl)piperidin-3-amine could be formed by reductive amination of cyclohexylmethyl ketones with 3-aminopyridine precursors.
Lithium Aluminum Hydride (LAH) Reduction
Patents describe LAH-mediated reductions of lactams to amines. In one process, (R)-3-aminopiperidin-2-one hydrochloride is treated with 1.6 equivalents of LAH in tetrahydrofuran (THF) at 58–60°C to yield (R)-3-aminopiperidine . Applying this to 1-(cyclohexylmethyl)piperidin-3-amine dihydrochloride would require cyclohexylmethyl-substituted lactam precursors, followed by HCl salt formation.
Purification and Enantiocontrol
Achieving high enantiopurity (>98% e.e.) in related compounds requires solvent-mediated recrystallization. For instance, dibenzoyl tartaric acid salts of 3-aminopiperidine are recrystallized in methyl tert-butyl ether (MTBE)/methanol mixtures to upgrade enantiomeric purity before acid exchange . Similar strategies could resolve racemic mixtures of 1-(cyclohexylmethyl)piperidin-3-amine.
Pharmaceutical and Industrial Applications
Role in Drug Development
While direct applications are unconfirmed, structurally similar piperidines are critical intermediates. For example:
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DPP-IV Inhibitors: (R)-3-aminopiperidine dihydrochloride is a building block for antidiabetic agents like sitagliptin . The cyclohexylmethyl variant may serve analogous roles in proprietary drug candidates.
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Neurological Agents: Piperidine derivatives modulate serotonin and dopamine receptors, suggesting potential CNS applications .
Material Science Applications
The compound’s amine functionality enables use as:
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Ligands in Catalysis: Chiral amines coordinate transition metals in asymmetric synthesis .
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Ion-Exchange Resins: Protonated amines could anchor acidic groups in polymeric matrices .
Future Directions and Research Opportunities
Alternative Synthesis Routes
Exploring enzymatic resolutions or asymmetric hydrogenation could improve enantiopurity and yield. For example, ketoreductases have been used to synthesize chiral amines with >99% e.e. .
Biological Screening
Despite limited data, computational docking studies could predict affinity for targets like DPP-IV or neurotransmitter receptors, guiding experimental validation.
Environmental Impact
Assessing biodegradation pathways and ecotoxicity is critical given the compound’s persistence in aqueous environments.
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